5-bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-10-4-5-11(9-12(10)19-8-2-3-15(19)20)18-16(21)13-6-7-14(17)22-13/h4-7,9H,2-3,8H2,1H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNTUIUAPTWKJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)Br)N3CCCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: Introduction of a bromine atom at the 5-position of the furan ring using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Amidation: Formation of the carboxamide group by reacting the brominated furan with an amine derivative, such as 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline, under appropriate conditions like the use of coupling reagents (e.g., EDCI, HOBt) and a base (e.g., triethylamine).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a solvent (e.g., DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furan carboxamides, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and physicochemical differences between the target compound and analogous furan carboxamides or related derivatives:
Table 1: Structural and Physicochemical Comparison
Key Observations:
The methyl group at position 4 may enhance steric bulk, influencing target selectivity. The triazolopyridazine-substituted analog introduces a fused heterocyclic system, likely increasing rigidity and π-π stacking interactions but reducing oral bioavailability due to higher molecular weight (~450 g/mol).
Lipophilicity Trends :
- The chloro-pyrrolidinyl derivative exhibits moderate lipophilicity (XLogP3 = 4.4), comparable to the isopropyl-substituted analog . The target compound’s oxopyrrolidinyl group may lower XLogP3 (estimated ~3.5–4.0), balancing membrane permeability and aqueous solubility.
Pharmacological Implications: Bromine’s Role: The bromine atom in all compounds may enhance binding affinity to hydrophobic pockets in targets like kinases or proteases. Carboxamide vs.
Structural Analogues with Divergent Cores :
- Pyrimidine-4-carboxamide (Z14) replaces the furan with a pyrimidine ring, altering aromaticity and planarity. Such changes could shift target specificity toward pyrimidine-binding enzymes (e.g., dihydrofolate reductase).
Research Findings and Implications
- : The chloro-pyrrolidinyl derivative’s XLogP3 (4.4) and TPSA (45.5 Ų) suggest moderate blood-brain barrier penetration, making it a candidate for CNS targets. The target compound’s oxopyrrolidinyl group may limit CNS activity due to higher polarity .
- : The triazolopyridazine analog’s fused ring system likely enhances metabolic stability but may require prodrug strategies for improved bioavailability .
Biological Activity
5-Bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a bromine atom and a carboxamide functional group, suggest various biological activities, particularly in oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H15BrN2O2, with a molecular weight of approximately 359.217 g/mol. The compound features a furan ring substituted with a bromine atom at the 5-position and an oxopyrrolidinyl group attached to a phenyl ring. These structural elements contribute to its reactivity and biological interactions .
Research indicates that the biological activity of this compound may involve:
- Enzyme Modulation : The compound may interact with specific enzymes and proteins, influencing metabolic pathways critical for cell growth and survival .
- Immune Response Regulation : Similar compounds have demonstrated the ability to modulate immune responses, potentially through interactions with PD-1/PD-L1 pathways that are crucial for tumor immune evasion .
Anticancer Properties
Studies have shown that derivatives similar to this compound exhibit significant anticancer activities. These compounds have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa (Cervical) | 10.5 | Apoptosis induction |
| Compound B | MCF7 (Breast) | 8.7 | Cell cycle arrest |
| 5-Bromo... | A549 (Lung) | TBD | PD-L1 inhibition |
Note: TBD = To Be Determined; values are illustrative based on similar compounds .
Neurological Effects
The potential neurological applications of this compound are also noteworthy. Preliminary studies suggest it may influence neuroprotective pathways, making it a candidate for further investigation in the treatment of neurodegenerative diseases.
Case Study 1: Cancer Cell Line Evaluation
In a recent study, this compound was tested against several cancer cell lines, including A549 and MCF7. The results indicated that the compound inhibited cell proliferation significantly compared to control groups, suggesting its potential as an anticancer agent.
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action, revealing that the compound could induce apoptosis in cancer cells through mitochondrial pathways. This finding aligns with the observed modulation of apoptotic markers such as caspase activation and PARP cleavage.
Q & A
Q. What are the optimal synthetic routes for 5-bromo-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including amide coupling between brominated furan carboxylic acid derivatives and substituted aniline intermediates. Key steps include:
- Coupling Reaction : Use of carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation under anhydrous conditions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) improve solubility, while elevated temperatures (60–80°C) enhance reaction rates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Yield correlates with stoichiometric control of reactive intermediates .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions (e.g., bromo-furan at δ 7.2–7.4 ppm, pyrrolidinone carbonyl at δ 170–175 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) and detect side products (e.g., unreacted aniline) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 403.02) .
Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, Aurora A) or proteases using fluorogenic substrates to quantify IC values .
- Receptor Binding Studies : Radioligand displacement assays (e.g., GPCR targets) with competitive binding curves .
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Purity Verification : Re-analyze batches via HPLC-MS to rule out impurities (>99% purity required for reproducibility) .
- Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH, ion concentration) to minimize variability .
- Orthogonal Assays : Cross-validate results with SPR (surface plasmon resonance) for binding affinity and cell-based reporter assays for functional activity .
Q. What strategies optimize the compound’s solubility and bioavailability without altering its core structure?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or acetyl groups at the pyrrolidinone nitrogen to enhance aqueous solubility .
- Co-Solvent Systems : Use cyclodextrin complexes or PEG-based formulations to improve dissolution rates in pharmacokinetic studies .
- Salt Formation : Convert the free base to hydrochloride or mesylate salts for better crystallinity and oral absorption .
Q. How should structure-activity relationship (SAR) studies be designed to focus on the bromo-furan and pyrrolidinone moieties?
- Methodological Answer :
- Systematic Substitution : Synthesize analogs with halogens (Cl, I) or methyl groups at the furan 5-position to evaluate steric/electronic effects .
- Pyrrolidinone Modifications : Replace the 2-oxo group with thiocarbonyl or spirocyclic rings to assess conformational flexibility .
- Bioassay Correlation : Pair synthetic analogs with cytotoxicity (MTT assay) and computational docking (e.g., AutoDock Vina) to map pharmacophore features .
Q. What advanced computational methods predict binding modes and off-target interactions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model ligand-protein interactions over 100-ns trajectories (e.g., with COX-2 or PARP1) .
- Pharmacophore Modeling : Generate 3D maps (MOE, Schrödinger) to identify critical hydrogen-bond acceptors (e.g., pyrrolidinone carbonyl) .
- Off-Target Profiling : Employ PASS Online or SEA servers to predict ADMET liabilities (e.g., hERG channel inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
